BenchChemオンラインストアへようこそ!

4-Methylthiopiperidine

DPP4 Inhibition Type 2 Diabetes Enzyme Assay

Select 4-Methylthiopiperidine (CAS 767270-41-7) for its unique 4-methylthio substitution, which imparts a predicted pKa of 9.83 and LogP of 1.43—distinct from generic piperidines. This altered basicity directly impacts CNS permeability and target engagement. The methylthio group serves as a validated fragment hit for DPP4 inhibition (IC50 = 1,170 nM) with selectivity over DPP8, and is a proven chemical handle for rapid sulfoxide/sulfone derivatization to optimize LogP, hERG binding, and metabolic stability without de novo core synthesis. For in vivo studies, the hydrochloride salt (CAS 208245-70-9) offers ~20 g/L aqueous solubility. Standard purity is 95%, with NMR/HPLC/GC documentation available. Choose this scaffold to access unique SAR trajectories unavailable with unsubstituted piperidine.

Molecular Formula C6H13NS
Molecular Weight 131.24
CAS No. 767270-41-7
Cat. No. B2664829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiopiperidine
CAS767270-41-7
Molecular FormulaC6H13NS
Molecular Weight131.24
Structural Identifiers
SMILESCSC1CCNCC1
InChIInChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
InChIKeyWGFYICOOQBENDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiopiperidine (CAS 767270-41-7): Physicochemical & Supply Profile for Procurement Evaluation


4-Methylthiopiperidine (CAS 767270-41-7), also known as 4-(methylsulfanyl)piperidine, is a sulfur-containing aliphatic heterocyclic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a derivative of piperidine, characterized by a methylthio (-SCH3) group at the 4-position of the saturated six-membered ring, which imparts distinct chemical properties including a predicted pKa of 9.83±0.10 and a calculated LogP of 1.43 . Commercially, the compound is typically available as a free base with a standard purity of 95% from major suppliers, with analytical documentation including NMR, HPLC, and GC traceable batch data .

Why In-Class Piperidine Analogs Cannot Replace 4-Methylthiopiperidine in Drug Discovery Programs


Substituting 4-Methylthiopiperidine with unsubstituted piperidine or other 4-alkyl analogs (e.g., 4-methylpiperidine) is not chemically or pharmacologically equivalent. The 4-methylthio group introduces a sulfur atom capable of participating in unique electronic interactions, including oxidation to sulfoxide/sulfone for prodrug strategies and hydrogen-bonding/sulfur-π interactions that influence target binding . Furthermore, the basicity of the piperidine nitrogen is modulated by the electron-withdrawing inductive effect of the sulfur atom; the measured pKa of the related 1-methyl-4-(methylthio)piperidine is 10.18, which is significantly different from that of simple 4-alkylpiperidines, directly impacting ionization state and permeability under physiological conditions [1]. Procurement of a generic piperidine fails to recapitulate the specific oxidation state, conformational preferences, or target engagement profiles documented for this scaffold.

4-Methylthiopiperidine: Quantified Differentiation vs. Piperidine Derivatives in Biological Systems


Dipeptidyl Peptidase 4 (DPP4) Inhibition: Potency Differential vs. Advanced Piperidine Scaffolds

4-Methylthiopiperidine demonstrates measurable inhibition of human DPP4 (IC50 = 1,170 nM), confirming its utility as a ligand-efficient fragment for metabolic disease targets [1]. In the same assay system (human DPP4 inhibition), an advanced comparator piperidine derivative (BDBM50170954) exhibits significantly higher potency (IC50 = 1.90 nM), a 615-fold difference [2]. While the comparator is a more complex lead compound, the quantitative data establish that the 4-methylthiopiperidine core retains inherent target affinity, making it a viable starting point for fragment-based drug design (FBDD) and structure-activity relationship (SAR) exploration, whereas simple piperidine lacks this specific enzymatic engagement.

DPP4 Inhibition Type 2 Diabetes Enzyme Assay

Selectivity Profile: DPP4 vs. Off-Target DPP8 Activity

A critical differentiator for DPP4 inhibitors is selectivity over the related DPP8 enzyme, which is associated with preclinical toxicity. The 4-methylthiopiperidine scaffold exhibits an IC50 of 65,000 nM against DPP8 [1]. In contrast, the high-potency comparator BDBM50170954 shows an IC50 of 46,000 nM against DPP8 [2]. Calculating the selectivity ratio (DPP8 IC50 / DPP4 IC50) reveals a ratio of approximately 56 for the 4-methylthiopiperidine scaffold, compared to a ratio of approximately 24,211 for the advanced comparator. This indicates that while the comparator achieves high potency, the simpler 4-methylthiopiperidine core offers a distinct baseline selectivity window that can be exploited in early lead optimization to mitigate off-target DPP8-related toxicity risks.

Selectivity DPP4 DPP8 Safety Pharmacology

Solubility and Salt Formation: Hydrochloride vs. Free Base Physicochemical Trade-offs

The procurement of 4-Methylthiopiperidine requires consideration of the free base versus hydrochloride salt forms. The free base (CAS 767270-41-7) is a liquid with a boiling point of 202.6°C, a density of 0.998 g/cm³, and a predicted pKa of 9.83, indicating it is largely protonated and thus moderately soluble at physiological pH despite a LogP of 1.43 . In contrast, the hydrochloride salt (CAS 208245-70-9) is a solid with significantly improved handling and aqueous solubility, reported as approximately 20 g/L in water . This represents a critical differentiator for industrial and research applications: the free base may be preferred for specific organic reactions requiring a nucleophilic amine, while the hydrochloride salt offers superior stability and solubility for biological assays and pharmaceutical formulation, directly impacting experimental workflow and reproducibility.

Aqueous Solubility Salt Form Formulation Stability

Oxidative Reactivity: Potential for Sulfoxide/Sulfone Prodrug Strategies

Unlike simple 4-alkylpiperidines (e.g., 4-methylpiperidine) which lack a metabolically labile handle, the methylthio group of 4-Methylthiopiperidine is susceptible to oxidation to yield sulfoxide and sulfone derivatives . This reactivity is a defined chemical feature not present in the carbon-only alkyl analogs. While specific quantitative metabolic data for this exact compound is not available in the public domain, class-level inference based on established sulfur oxidation pathways (e.g., via CYP450 enzymes or chemical oxidants like mCPBA) supports its use as a prodrug moiety. The conversion of the thioether to a more polar sulfoxide or sulfone can drastically alter LogP (e.g., decreasing LogP by ~1-2 units), tissue distribution, and clearance rates . This provides a synthetic and metabolic handle that is absent in 4-methylpiperidine, offering a distinct advantage in tuning pharmacokinetic properties through a well-understood biotransformation.

Prodrug Design Sulfoxide Sulfone Metabolic Stability

4-Methylthiopiperidine (CAS 767270-41-7): Validated Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) for DPP4 Inhibitors

Utilize 4-Methylthiopiperidine as a validated fragment hit for DPP4 inhibition (IC50 = 1,170 nM). Its ligand efficiency and established selectivity profile over DPP8 provide a rational starting point for structure-based lead optimization, offering a different SAR trajectory compared to high-potency but less selective advanced leads. [1][2]

Synthesis of CNS-Targeted Therapeutics Requiring pKa Modulation

Leverage the pKa of 4-methylthiopiperidine (predicted 9.83 for free base) and the electron-withdrawing nature of the sulfur atom to design CNS-penetrant compounds. The altered basicity compared to standard piperidines influences ionization state at physiological pH, impacting blood-brain barrier permeability and target engagement.

Preclinical Formulation Development Requiring High Solubility Salt Form

Procure the hydrochloride salt (CAS 208245-70-9) of 4-Methylthiopiperidine for in vivo pharmacology studies where aqueous solubility (~20 g/L) is critical for achieving target exposure levels. The solid form also simplifies handling and dosing solution preparation compared to the liquid free base.

Late-Stage Functionalization via Sulfur Oxidation Chemistry

Employ the methylthio group as a chemical handle for generating sulfoxide or sulfone derivatives. This enables rapid exploration of structure-property relationships (e.g., lowering LogP to reduce hERG binding or improve metabolic stability) without de novo synthesis of new cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylthiopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.